

# Fundamental chemical properties of 5-Methoxyindole.

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## Compound of Interest

Compound Name: 5-Methoxyindole

Cat. No.: B015748

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An In-depth Technical Guide on the Fundamental Chemical Properties of **5-Methoxyindole**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **5-Methoxyindole** is an important heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery.<sup>[1]</sup> Characterized by an indole core with a methoxy group at the 5-position, this molecule exhibits significant biological activity and is a key intermediate in the synthesis of various pharmaceutical agents, particularly in neuropharmacology and cancer research.<sup>[1]</sup> This document provides a comprehensive overview of the fundamental chemical properties of **5-Methoxyindole**, including its physicochemical characteristics, spectral data, reactivity, and established experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

## General and Chemical Properties

**5-Methoxyindole**, with the CAS number 1006-94-6, is an aromatic heterocyclic organic compound.<sup>[2]</sup> It belongs to the class of indoles, which feature a bicyclic structure composed of a benzene ring fused to a pyrrole ring.<sup>[2]</sup> The presence of the methoxy group at the 5-position enhances its reactivity, making it a valuable precursor for a wide range of more complex molecules.<sup>[3]</sup>

Table 1: General Information and Identifiers

Property	Value	Source(s)
IUPAC Name	5-methoxy-1H-indole	
CAS Number	1006-94-6	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	
Molecular Weight	147.17 g/mol	
Canonical SMILES	<chem>COC1=CC2=C(C=C1)NC=C2</chem>	
InChI Key	DWAQDRSOVMLGRQ-UHFFFAOYSA-N	
EC Number	213-745-3	
Appearance	White to light brownish crystalline powder	

Table 2: Physicochemical Properties

Property	Value	Source(s)
Melting Point	52-55 °C	
Boiling Point	311.9 °C at 760 mmHg; 176-178 °C at 17 mmHg	
Density	1.169 g/cm <sup>3</sup> (estimate)	
Flash Point	109.2 °C	
Water Solubility	Insoluble / Sparingly soluble	
Solubility in Other Solvents	Soluble in Methanol, Chloroform, Acetone	
pKa (Strongest Acidic)	16.70 ± 0.30 (Predicted)	
logP	2.18 (Predicted)	

## Spectroscopic and Reactivity Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Methoxyindole**.

Table 3: Spectroscopic Data

Technique	Data Summary	Source(s)
$^1\text{H}$ NMR	Spectra available, though specific shift data for the parent compound is not detailed in the provided search results. Data is available for derivatives like 5-Methoxyindole-3-acetic acid.	
$^{13}\text{C}$ NMR	Spectra available.	
Mass Spectrometry	Mass spectral data available. The molecular ion has a mass of 147.	
Infrared (IR) Spectroscopy	ATR-IR spectra are available.	
Raman Spectroscopy	FT-Raman spectra are available.	

### Reactivity and Stability

**5-Methoxyindole** is generally stable at room temperature in closed containers under normal storage conditions. It is, however, sensitive to light and should be stored in a dark place. The indole nucleus is electron-rich, and the methoxy group further enhances its reactivity toward electrophiles. It serves as a nucleophile in various reactions.

Table 4: Reactivity Parameters

Parameter	Value	Conditions	Source(s)
N Parameter	6.22	Dichloromethane	
sN Parameter	1.12	Dichloromethane	

## Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and handling of **5-Methoxyindole** in a research setting.

### Synthesis Protocols

**Method 1: From 5-Bromoindole (Catalytic Methoxydehalogenation)** This method involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper-based catalyst system.

- Reactants: 5-bromoindole, sodium methoxide (in methanol), and a catalyst system comprising a nitrogen-containing heterocycle (e.g., phenanthroline, methylimidazole) and a monovalent copper complex (e.g., cuprous bromide).
- Procedure:
  - Mix 5-bromoindole and a methanol solution of sodium methoxide in a reaction vessel. The molar ratio of sodium methoxide to 5-bromoindole should be between 1.3:1 and 2:1.
  - Add the catalyst. The mass ratio of the catalyst to 5-bromoindole is typically (0.05-0.1):1.
  - Heat the mixture to a reaction temperature of 80-120 °C and maintain for 5-10 hours with stirring.
  - After the reaction is complete, cool the mixture to room temperature.
  - Filter the product mixture. The filtrate is then subjected to reduced pressure distillation to recover methanol.
  - The resulting residue is purified by extraction and recrystallization to yield **5-Methoxyindole**.

**Method 2: From 5-Methoxy-2-oxindole** This synthesis involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction.

- Reactants: 5-methoxy-2-oxindole, triphenylphosphine, carbon tetrachloride, and a catalyst for reduction.

- Procedure:
  - Chlorinate 5-methoxy-2-oxindole using triphenylphosphine and carbon tetrachloride in acetonitrile.
  - The resulting chlorinated intermediate is then subjected to catalytic reduction to remove the chlorine atom.
  - This two-step process yields **5-Methoxyindole**.

## Purification Method

- Recrystallization: Following synthesis, crude **5-Methoxyindole** can be purified by recrystallization from an appropriate solvent, such as benzene, to obtain a pure crystalline product.

## Solubility and Solution Preparation

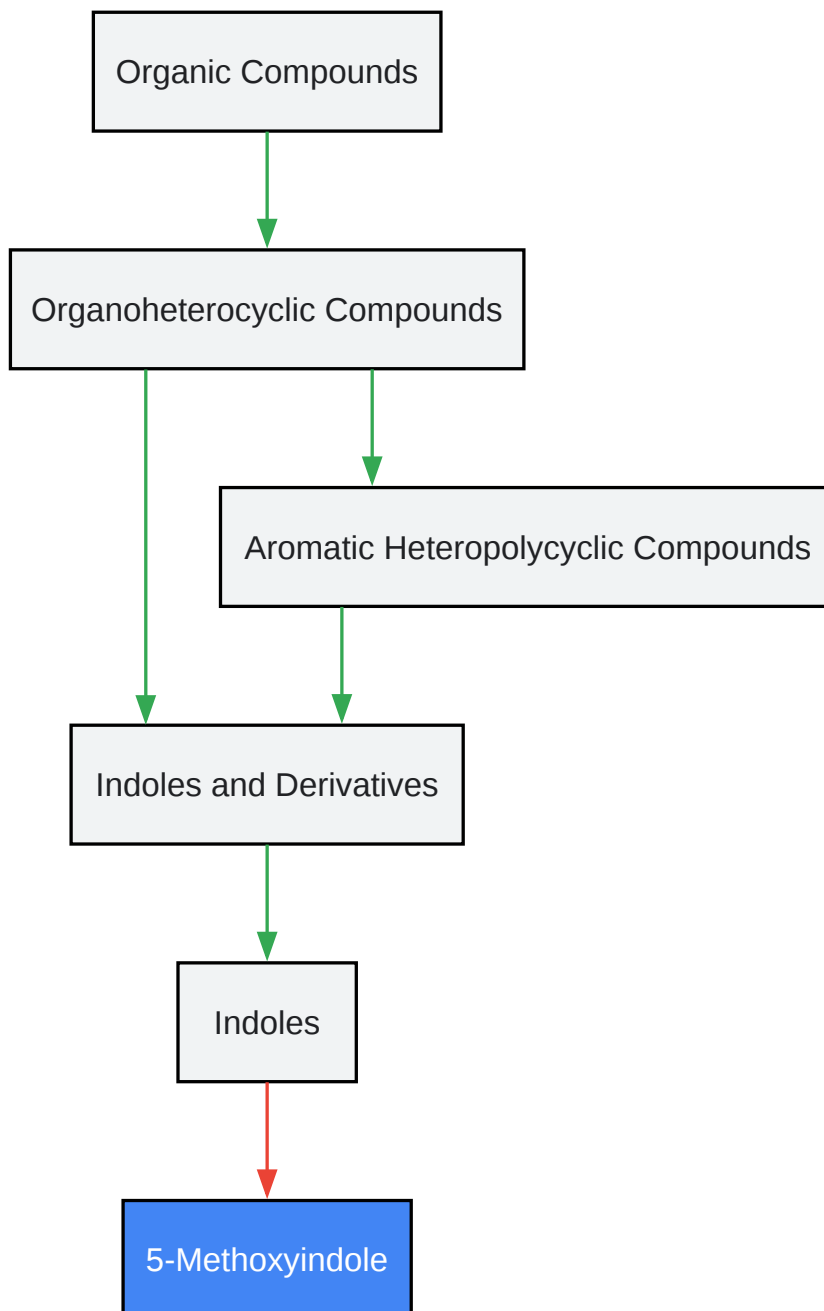
Due to its limited water solubility, stock solutions of **5-Methoxyindole** for biological assays are typically prepared using organic solvents and aqueous buffers.

- Storage of Stock Solutions: For long-term stability, stock solutions should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.
- Example Solubilization Protocol: A common method for preparing a solution for in vivo studies involves a multi-component solvent system.
  - Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - This protocol can achieve a solubility of at least 2.5 mg/mL (16.99 mM).
  - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

## Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of key concepts and processes related to **5-Methoxyindole**.

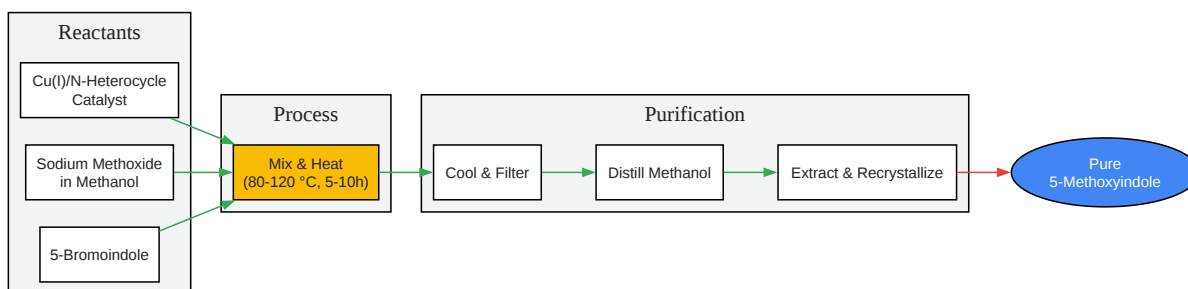
## Chemical Classification of 5-Methoxyindole



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Caption: Chemical taxonomy of **5-Methoxyindole**.

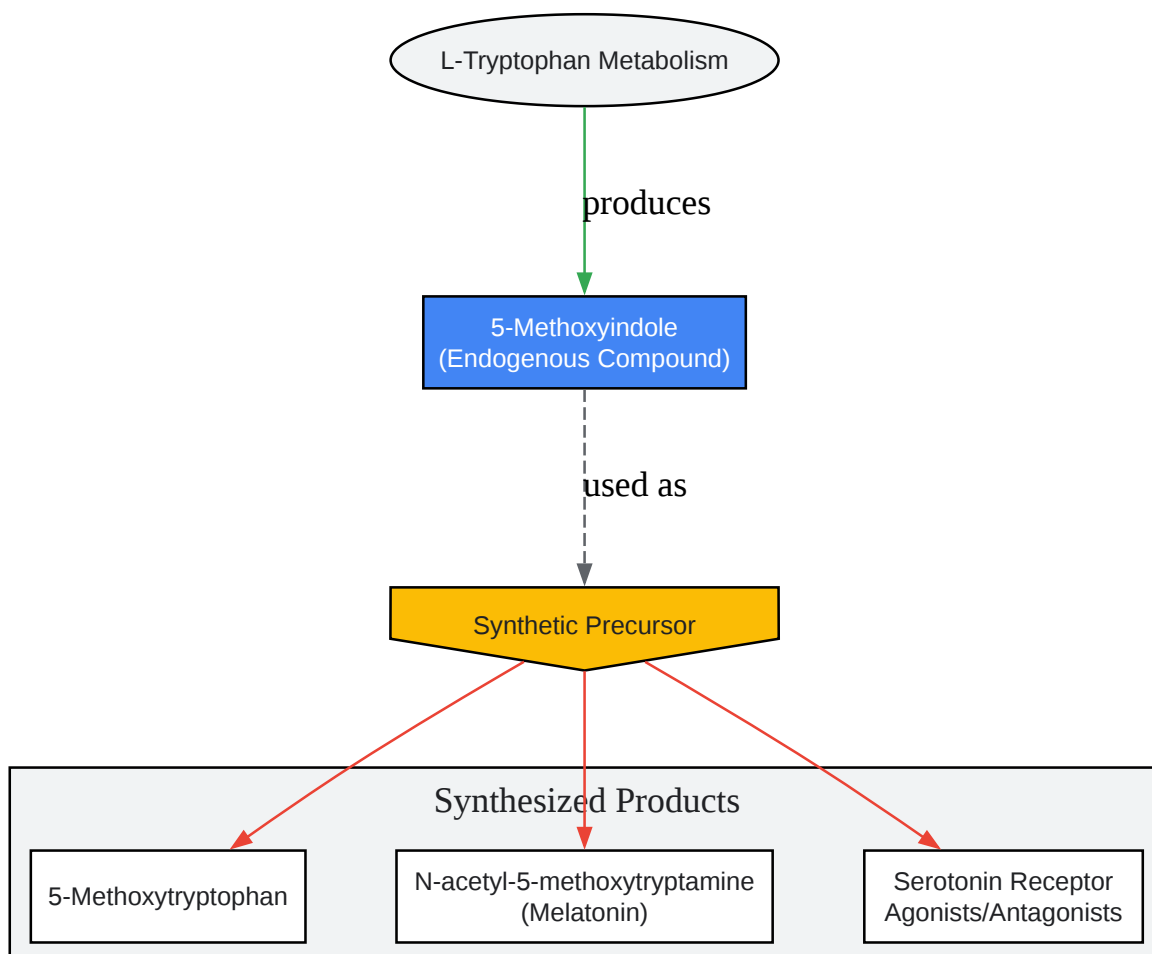
## Experimental Workflow: Synthesis from 5-Bromoindole



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Caption: Synthesis workflow for **5-Methoxyindole**.

## Role as a Synthetic Intermediate



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Caption: **5-Methoxyindole** as a key biological and synthetic intermediate.

## Biological and Pharmaceutical Relevance

**5-Methoxyindole** is not just a synthetic intermediate; it is also an endogenous compound produced from the metabolism of L-tryptophan. It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its structural similarity to



serotonin makes it a valuable scaffold in neuropharmacology. It is a key starting material for the synthesis of compounds like melatonin and various serotonin receptor agonists and antagonists. Research has shown it exhibits activity at serotonin receptors, displaying partial agonism at the 5-HT<sub>3a</sub> receptor and dual agonist/inverse agonist activity at the 5-HT<sub>3o</sub> receptor.

## Safety and Handling

**5-Methoxyindole** is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

- Hazard Codes: Xi (Irritant).
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).
- Personal Protective Equipment (PPE): Suitable gloves and eye/face protection should be worn. Avoid contact with skin and eyes.

## Conclusion

**5-Methoxyindole** is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to biologically active molecules underscore its importance in medicinal chemistry and organic synthesis. This guide provides core technical information to support researchers in the effective handling, synthesis, and application of **5-Methoxyindole** for novel drug development and scientific discovery.

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## References

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